molecular formula C16H23NO2 B14382941 3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate CAS No. 88310-23-0

3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate

Katalognummer: B14382941
CAS-Nummer: 88310-23-0
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: GSLRHRLCWOFSGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of isopropyl groups attached to a phenyl ring, which is further connected to a prop-1-en-1-ylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the 3,5-Di(propan-2-yl)phenyl intermediate, which can be achieved through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 3,5-Di(propan-2-yl)benzene is then subjected to a reaction with prop-1-en-1-yl isocyanate under controlled conditions to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-1-en-1-yl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of saturated carbamates

    Substitution: Formation of nitro or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Di(propan-2-yl)phenyl prop-1-en-1-ylcarbamate: shares structural similarities with other carbamate derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropyl and prop-1-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88310-23-0

Molekularformel

C16H23NO2

Molekulargewicht

261.36 g/mol

IUPAC-Name

[3,5-di(propan-2-yl)phenyl] N-prop-1-enylcarbamate

InChI

InChI=1S/C16H23NO2/c1-6-7-17-16(18)19-15-9-13(11(2)3)8-14(10-15)12(4)5/h6-12H,1-5H3,(H,17,18)

InChI-Schlüssel

GSLRHRLCWOFSGA-UHFFFAOYSA-N

Kanonische SMILES

CC=CNC(=O)OC1=CC(=CC(=C1)C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.